molecular formula C10H14ClNO5 B13414635 Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester

Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester

Cat. No.: B13414635
M. Wt: 263.67 g/mol
InChI Key: VOZDLQBCELOKFF-RJUBDTSPSA-N
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Description

Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is a chemical compound with the molecular formula C10H13NO5 . HCl. It is commonly used in research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester typically involves the esterification of threo-D-tyrosine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale esterification processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .

Scientific Research Applications

Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites and altering enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its dihydroxy and hydrochloride groups enhance its solubility and reactivity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H14ClNO5

Molecular Weight

263.67 g/mol

IUPAC Name

methyl (2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C10H13NO5.ClH/c1-16-10(15)8(11)9(14)5-2-3-6(12)7(13)4-5;/h2-4,8-9,12-14H,11H2,1H3;1H/t8-,9+;/m1./s1

InChI Key

VOZDLQBCELOKFF-RJUBDTSPSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl

Canonical SMILES

COC(=O)C(C(C1=CC(=C(C=C1)O)O)O)N.Cl

Origin of Product

United States

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